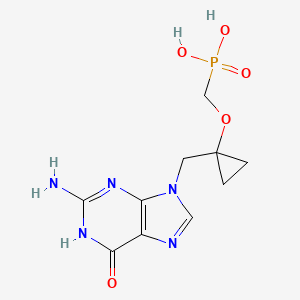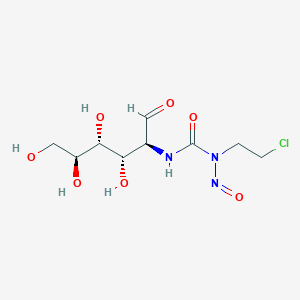
Leniquinsin
描述
雷尼喹辛是一种抗高血压化合物,以其强效的血管扩张作用而闻名。 它作为一种磷酸二酯酶抑制剂,已被证明对平滑肌有作用,导致血管扩张和血压降低 。 雷尼喹辛的降压作用归因于α-肾上腺素受体阻断和对平滑肌的直接作用 .
准备方法
合成路线和反应条件: 雷尼喹辛的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 合成路线通常包括:
步骤 1: 通过环化反应形成核心喹啉结构。
步骤 2: 通过取代反应引入官能团。
步骤 3: 最终纯化和结晶以获得纯雷尼喹辛。
工业生产方法: 雷尼喹辛的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括:
原料制备: 确保高纯度起始原料的供应。
反应优化: 使用催化剂和受控反应条件以最大限度地提高产率。
纯化: 使用重结晶和色谱等技术以达到所需的纯度。
化学反应分析
反应类型: 雷尼喹辛会发生各种化学反应,包括:
氧化: 雷尼喹辛可以被氧化形成相应的喹啉 N-氧化物。
还原: 还原反应可以将雷尼喹辛转化为其还原形式。
取代: 雷尼喹辛可以发生取代反应,特别是在氮原子和氧原子处。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂。
主要产物:
氧化产物: 喹啉 N-氧化物。
还原产物: 还原的喹啉衍生物。
取代产物: 各种取代的喹啉化合物。
科学研究应用
雷尼喹辛在科学研究中有着广泛的应用,包括:
化学: 用作研究磷酸二酯酶抑制和血管扩张机制的模型化合物。
生物学: 研究其对平滑肌细胞的影响及其在调节血压中的潜在作用。
医学: 探索其作为治疗高血压和相关心血管疾病的潜在治疗剂。
作用机制
雷尼喹辛通过多种机制发挥作用:
磷酸二酯酶抑制: 通过抑制磷酸二酯酶,雷尼喹辛提高环状腺苷单磷酸 (cAMP) 水平,导致平滑肌松弛和血管扩张。
α-肾上腺素受体阻断: 雷尼喹辛阻断α-肾上腺素受体,减少血管收缩并降低血压。
对平滑肌的直接作用: 雷尼喹辛直接作用于平滑肌细胞,促进松弛并降低血管阻力.
相似化合物的比较
雷尼喹辛可以与其他抗高血压化合物进行比较,例如:
喹那普利: 另一种作为血管紧张素转换酶抑制剂的抗高血压药物。
氨氯地平: 一种用于治疗高血压和心绞痛的钙通道阻滞剂。
洛沙坦: 一种用于控制高血压的血管紧张素 II 受体拮抗剂。
雷尼喹辛的独特性:
作用机制: 与其他抗高血压药物不同,雷尼喹辛将磷酸二酯酶抑制与α-肾上腺素受体阻断和直接平滑肌作用结合在一起。
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAQXOHSFIRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864255 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-50-5 | |
| Record name | Leniquinsin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENIQUINSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENIQUINSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)

![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)

![4-((Z)-1-{3-BROMO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5-ONE](/img/structure/B1674656.png)



![[(5S)-5-Amino-6-hydroxy-6-oxohexyl]azanium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate](/img/structure/B1674663.png)

